molecular formula C13H14D3N B602546 rac Deprenyl-d3 CAS No. 1189731-50-7

rac Deprenyl-d3

Katalognummer: B602546
CAS-Nummer: 1189731-50-7
Molekulargewicht: 190.28
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac Deprenyl-d3: is a deuterated form of Deprenyl, also known as Selegiline. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C13H14D3N, and it has a molecular weight of 190.3 . This compound is known for its role as a selective and irreversible inhibitor of the monoamine oxidase B (MAO-B) enzyme .

Wissenschaftliche Forschungsanwendungen

Chemistry

Rac Deprenyl-d3 is used as a reference standard in analytical chemistry for quantifying deprenyl and its metabolites. Its stable isotope labeling allows for precise tracking in various chemical reactions.

Biology

In biological studies, this compound is employed to investigate metabolic pathways and pharmacokinetics. It has been particularly useful in studying enzyme inhibition, specifically targeting monoamine oxidase-B (MAO-B), which is crucial for dopamine metabolism.

Medicine

The compound plays a pivotal role in researching neurodegenerative diseases like Parkinson's disease due to its MAO-B inhibitory properties. Studies have shown that this compound can enhance dopamine levels in the brain, potentially alleviating symptoms associated with these conditions.

Industry

In pharmaceutical development, this compound is utilized to study drug interactions and metabolism, aiding in the design of new therapeutic agents.

Case Studies and Research Findings

A multicenter clinical trial investigated the effects of deprenyl on patients with early-stage Parkinson's disease:

  • Delayed Onset of Disability : Patients treated with deprenyl experienced a significant delay in the onset of disability requiring levodopa therapy.
  • Motor Performance Improvement : Initial improvements were noted in motor performance; however, symptoms worsened upon treatment withdrawal .

Biologische Aktivität

Rac Deprenyl-d3, a deuterated form of deprenyl, is a selective monoamine oxidase B (MAO-B) inhibitor that has garnered attention for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the incorporation of deuterium atoms into the deprenyl molecule. This modification can influence its pharmacokinetic properties and metabolic stability, potentially enhancing its therapeutic efficacy compared to non-deuterated forms. The compound is primarily studied for its ability to inhibit MAO-B, an enzyme that breaks down dopamine in the brain, thus increasing dopamine levels and providing symptomatic relief in Parkinson's disease.

  • MAO-B Inhibition :
    • This compound selectively inhibits MAO-B, leading to increased dopamine availability in the synaptic cleft. This mechanism is crucial for alleviating motor symptoms in Parkinson's disease patients .
  • Antioxidant Properties :
    • The compound induces the expression of antioxidant enzymes and decreases reactive oxygen species (ROS) formation. This action helps protect neurons from oxidative stress, a significant factor in neurodegenerative processes .
  • Neuroprotection :
    • This compound exhibits neuroprotective effects by interfering with apoptotic signaling pathways. It protects dopaminergic neurons from various neurotoxins and mitigates mitochondrial dysfunction .

Pharmacological Effects

A multicenter clinical trial investigated the effects of deprenyl (including racemic forms) on patients with early-stage Parkinson's disease. Key findings include:

  • Delayed Onset of Disability : Patients treated with deprenyl experienced a significant delay in the onset of disability requiring levodopa therapy, with a hazard ratio of 0.50 (95% CI: 0.41 to 0.62) after a mean follow-up of 14 months .
  • Motor Performance Improvement : Improvements were noted in motor performance during the initial months of treatment; however, symptoms worsened upon withdrawal .

Case Studies and Research Findings

StudyObjectiveKey Findings
N Engl J Med (1989)Evaluate deprenyl's efficacy in Parkinson'sSignificant delay in disability onset; motor improvements observed
Pharmacological Aspects (2004)Investigate neuroprotective mechanismsInduces antioxidant enzymes; protects against neurotoxic insults
Clinical TrialCompare effects with tocopherolDeprenyl showed no interaction with tocopherol but was effective alone

Eigenschaften

IUPAC Name

1-phenyl-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZLKOACVSPNER-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC#C)C(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661883
Record name N-(~2~H_3_)Methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189731-50-7
Record name N-(~2~H_3_)Methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac Deprenyl-d3
Reactant of Route 2
Reactant of Route 2
rac Deprenyl-d3
Reactant of Route 3
Reactant of Route 3
rac Deprenyl-d3
Reactant of Route 4
Reactant of Route 4
rac Deprenyl-d3
Reactant of Route 5
Reactant of Route 5
rac Deprenyl-d3
Reactant of Route 6
Reactant of Route 6
rac Deprenyl-d3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.